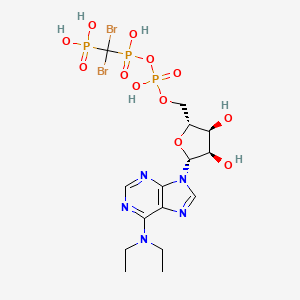![molecular formula C7H6ClN B1142947 3-[(Z)-2-chloroethenyl]pyridine CAS No. 189350-73-0](/img/structure/B1142947.png)
3-[(Z)-2-chloroethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-2-chloroethenyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a (Z)-2-chloroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-chloroethenyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with (Z)-2-chloroethenyl halides under specific conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can further improve the reaction rate and selectivity. Additionally, optimizing reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Z)-2-chloroethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the (Z)-2-chloroethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions often require a base (e.g., sodium hydroxide) and are conducted in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: 3-[(Z)-2-ethyl]pyridine
Substitution: 3-[(Z)-2-substituted]pyridine derivatives
Aplicaciones Científicas De Investigación
3-[(Z)-2-chloroethenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 3-[(Z)-2-chloroethenyl]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular membranes or proteins, leading to disruption of normal cellular functions. The (Z)-2-chloroethenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Z)-2-bromoethenyl]pyridine
- 3-[(Z)-2-iodoethenyl]pyridine
- 3-[(Z)-2-fluoroethenyl]pyridine
Uniqueness
3-[(Z)-2-chloroethenyl]pyridine is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo groups, making it more stable under certain conditions, while still being more reactive than the fluoro group, allowing for selective chemical transformations.
Propiedades
Número CAS |
189350-73-0 |
|---|---|
Fórmula molecular |
C7H6ClN |
Peso molecular |
139.58224 |
Sinónimos |
Pyridine, 3-(2-chloroethenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-cyclopropyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylate](/img/new.no-structure.jpg)
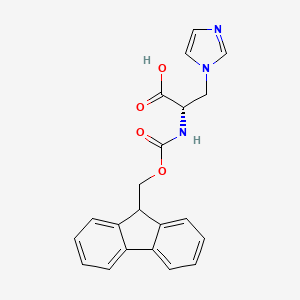

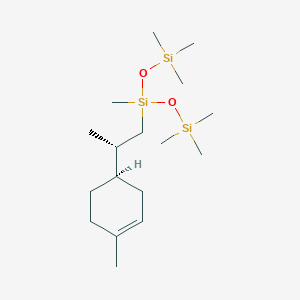
![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
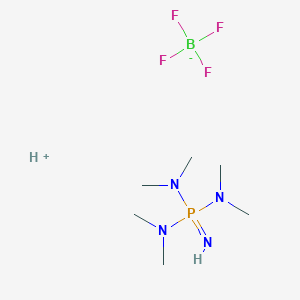
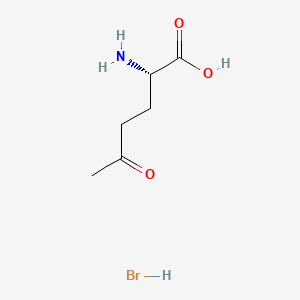
![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)
